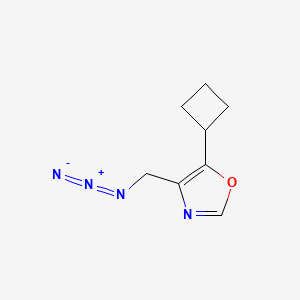
7-Butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds found in many organisms. They are part of DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a purine core (a type of nitrogen-containing heterocycle), with various alkyl and alkenyl groups attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine core and the various substituents. The purine core is aromatic and thus relatively stable, but the alkyl and alkenyl groups could potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the purine core might confer some degree of polarity and the ability to participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in synthetic chemistry has led to the development of various methodologies for creating purine analogs, which are crucial in the field of medicinal chemistry and drug development. For example, the synthesis of disubstituted 1-benzylimidazoles as important precursors for purine analogs highlights a method for constructing complex molecules that could be related to the synthesis of 7-Butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione. These methods involve cyclization reactions and modifications to introduce different substituents, potentially applicable to synthesizing the specified compound (Alves, Proença, & Booth, 1994).
Potential Applications in Drug Discovery
The structural modification of purine bases and their analogs plays a significant role in discovering new therapeutic agents. Studies have shown that modifications in the purine scaffold can lead to compounds with varied biological activities, including antiviral, antimicrobial, and anticancer properties. For instance, the synthesis and evaluation of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides have provided insights into the development of compounds with significant cytotoxic activity against certain cancer cell lines, indicating the potential of purine analogs in chemotherapy (Nauš et al., 2014).
Chemical Modifications and Reactivity
The chemical reactivity of purine analogs, including alkylation and sulfanylation, is critical for creating compounds with specific biological activities. Research on new reaction modes and the synthesis of derivatives by reacting with different nucleophiles demonstrates the versatility of purine frameworks in producing a wide range of biologically active molecules. Such studies underscore the importance of chemical modifications in designing compounds with desired properties and activities, which could be applicable to modifying this compound for specific scientific applications (Vitta et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-4-6-7-17-9-10(14-13(17)20-8-5-2)16(3)12(19)15-11(9)18/h5H,2,4,6-8H2,1,3H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIOEMOEPZBVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2850350.png)
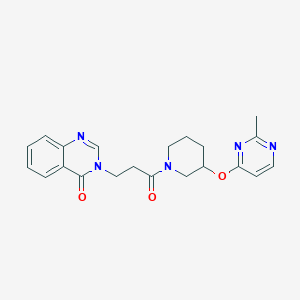
![methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate](/img/structure/B2850352.png)
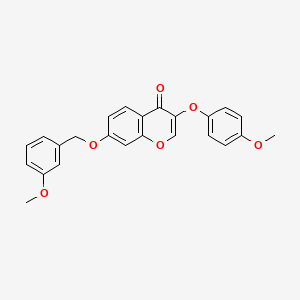
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2850356.png)
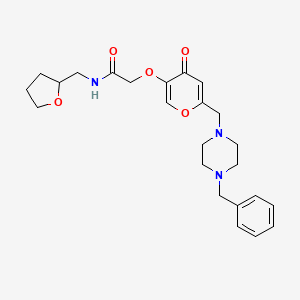

![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2850364.png)
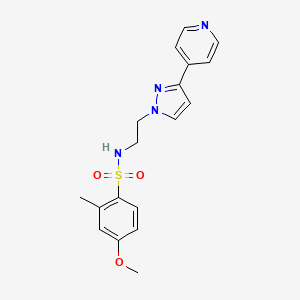
![N-(1-cyanocyclopentyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2850367.png)
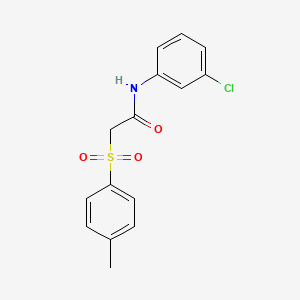
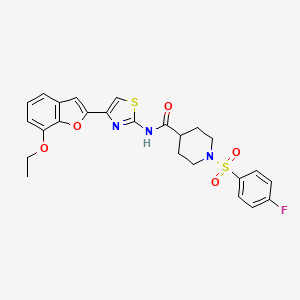
![2-Amino-4-(3-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2850371.png)
